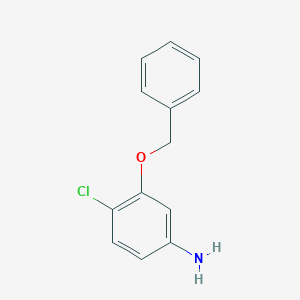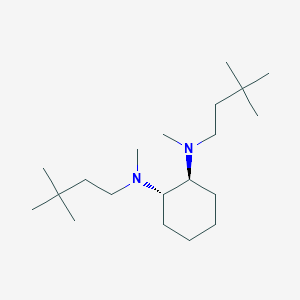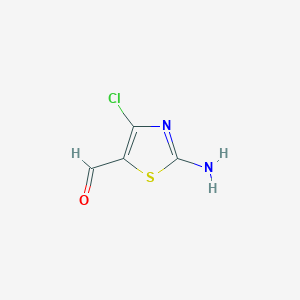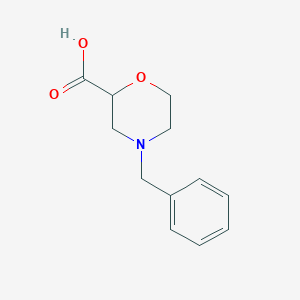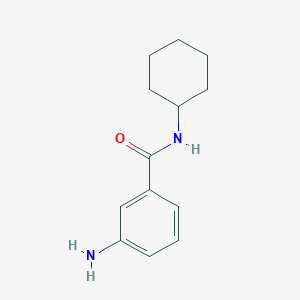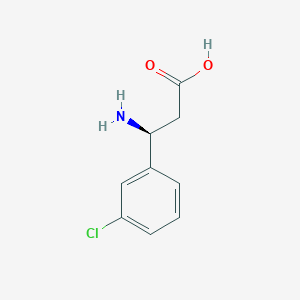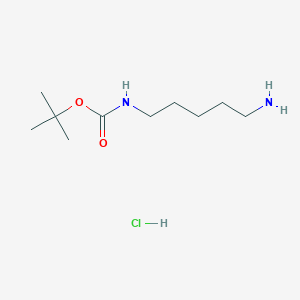
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine
Übersicht
Beschreibung
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine, also known as 4-MPT, is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and enzyme activity. 4-MPT is a versatile compound that can be used to study a variety of biological processes, and has been used as a tool in the development of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Pharmacology: Anticancer Potential
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine: has shown promise in pharmacological research, particularly in the development of anticancer agents. Its structure allows for interaction with various biological targets, potentially inhibiting the growth of cancer cells. Research suggests that thiazole derivatives can act as kinase inhibitors, disrupting signaling pathways crucial for tumor growth and proliferation .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound is explored for its enzyme inhibitory properties. It may serve as a lead compound for the design of new inhibitors that can regulate enzymes involved in disease progression. The methoxyphenyl group, in particular, might interact with active sites of enzymes, altering their activity, which is crucial for understanding disease mechanisms and developing therapeutic strategies .
Materials Science: Organic Electronics
The thiazol-amine moiety of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine is of interest in materials science for the creation of organic electronic components. Its potential for electron donation and conjugation could be harnessed in organic semiconductors, which are used in light-emitting diodes, photovoltaic cells, and transistors .
Chemical Engineering: Catalyst Design
In chemical engineering, this compound could be utilized in the design of catalysts due to its stable thiazole ring and potential for varied chemical modifications. Catalysts containing thiazole structures are being investigated for their efficiency in promoting various chemical reactions, which is vital for industrial processes .
Environmental Science: Pollutant Biodegradation
Research in environmental science may explore 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine for its role in the biodegradation of pollutants. Its structure could interact with environmental contaminants, aiding in their breakdown and reducing their toxicity. This application is particularly relevant for the remediation of polluted sites .
Molecular Biology: DNA Interaction Studies
In molecular biology, the compound’s potential to interact with DNA is of interest. It could be used in studies to understand the binding affinity of small molecules to DNA, which is essential for the development of new drugs that target genetic material to treat various diseases .
Wirkmechanismus
Target of Action
Related compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been found to target tubulin . Tubulin is a protein that forms microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in cell division .
Mode of Action
If we consider the related compound ambmp, it inhibits the polymerization of tubulin . This inhibition disrupts the formation of microtubules, affecting cell division and other cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell division and growth . By inhibiting tubulin polymerization, these compounds can disrupt the mitotic spindle’s formation, a structure crucial for cell division .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that it undergoes rapid metabolism and wide tissue distribution with ≥12% absorption ratio .
Result of Action
Related compounds have been found to exhibit anti-proliferative activity against certain cancer cell lines . This suggests that 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine might also have potential anti-cancer properties.
Action Environment
The activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)9-6-14-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMMWUVARLSQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352718 | |
| Record name | 4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine | |
CAS RN |
83558-37-6 | |
| Record name | 4-(3-methoxyphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



